Methyl 4-(2-(pyrazine-2-carboxamido)thiazol-4-yl)benzoate
Description
Methyl 4-(2-(pyrazine-2-carboxamido)thiazol-4-yl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a thiazole ring substituted with a pyrazine-2-carboxamide group. The thiazole moiety is a five-membered aromatic ring containing sulfur and nitrogen, while the pyrazine carboxamide introduces additional nitrogen-rich electronic properties.
Properties
IUPAC Name |
methyl 4-[2-(pyrazine-2-carbonylamino)-1,3-thiazol-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c1-23-15(22)11-4-2-10(3-5-11)13-9-24-16(19-13)20-14(21)12-8-17-6-7-18-12/h2-9H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOZYMBBCSUIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(pyrazine-2-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Attachment of the Pyrazine Ring: The pyrazine ring can be introduced through a condensation reaction between the thiazole derivative and pyrazine-2-carboxylic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(pyrazine-2-carboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-(pyrazine-2-carboxamido)thiazol-4-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(pyrazine-2-carboxamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)Phenyl)Ureido)Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetate (10d)
- Structure : Contains a thiazole ring linked to a phenylureido group and piperazine-acetate ester.
- Data : Yield (93.4%), ESI-MS m/z: 548.2 [M+H]+ .
- Implications : The trifluoromethyl group may improve metabolic stability compared to the pyrazine carboxamide’s polar nature.
(b) Methyl 4-[({[4-Ethyl-5-(2-Pyrazinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Amino]Benzoate
- Structure : Features a triazole ring instead of thiazole, with a pyrazine substituent and sulfanyl linkage.
- Key Differences : Sulfanyl and triazole groups may alter electronic properties and binding affinity compared to the thiazole-carboxamide scaffold.
(c) 2-(2-Methyl-1,3-Thiazol-4-yl)Benzoic Acid
Physicochemical Properties
Biological Activity
Methyl 4-(2-(pyrazine-2-carboxamido)thiazol-4-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 302.36 g/mol
- IUPAC Name : this compound
This compound exhibits several biological activities, primarily through the following mechanisms:
- Inhibition of Kinases : Pyrazine derivatives have been shown to inhibit various kinases involved in cell proliferation and survival pathways, including Pim-1 and Pim-2 kinases, which are crucial in cancer progression .
- Induction of Apoptosis : Research indicates that compounds similar to this compound can induce apoptosis in cancer cells by modulating intrinsic apoptotic pathways, as evidenced by changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .
- Cell Cycle Arrest : The compound has been noted to cause cell cycle arrest at the G1 phase, leading to reduced proliferation of cancer cells .
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazine derivatives, including this compound:
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Pyrazine derivatives have been shown to possess significant antibacterial and antifungal properties, making them candidates for further development in treating infections .
Case Studies
- Study on K562 Cells : A study investigating the effects of a related pyrazine derivative on K562 leukemia cells revealed that treatment with varying concentrations led to significant cell death via apoptosis, with an IC50 value established at 25 µM after 72 hours of treatment. The study utilized flow cytometry and DNA fragmentation assays to confirm these findings .
- In Vivo Efficacy : In vivo studies on animal models have shown that compounds structurally related to this compound can significantly reduce tumor size and improve survival rates compared to controls, indicating a promising therapeutic index for further clinical development .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalysts : Use of Pd-based catalysts for Suzuki couplings (if aryl halides are involved) .
- Temperature Control : Lower temperatures (0–5°C) during amide coupling reduce side reactions .
Table 1 : Example Reaction Yields for Analogous Thiazole Derivatives
| Compound | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 2-Phenylthiazole-4-carboxamide | 72 | EDC/HOBt, DMF, RT | |
| Methyl 4-(thiazol-4-yl)benzoate | 85 | K₂CO₃, CH₃I, reflux |
How can researchers characterize this compound using spectroscopic and chromatographic techniques?
Basic
Key Techniques :
- ¹H/¹³C NMR : Identify protons on the thiazole (δ 7.2–8.1 ppm) and pyrazine (δ 8.5–9.0 ppm) rings. The methyl ester group appears as a singlet at δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks. For example, a derivative with MW 385.3 would display m/z 386.3 .
- HPLC : Reverse-phase C18 columns (MeCN:H₂O gradient) assess purity (>95% required for biological assays) .
Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex heterocyclic systems .
What in vitro bioactivity assays are suitable for evaluating the therapeutic potential of this compound?
Basic
Standard Assays :
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Antioxidant Potential : DPPH radical scavenging (IC₅₀ < 50 µM considered active) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported .
Table 2 : Example Bioactivity Data for Thiazole-Pyrazine Analogues
| Assay Type | Result (IC₅₀/MIC) | Cell Line/Strain | Reference |
|---|---|---|---|
| Anticancer | 12.5 µM | HeLa | |
| Antibacterial | 25 µg/mL | S. aureus (MRSA) |
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
Advanced
Key Modifications :
- Pyrazine Substituents : Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity but may reduce solubility .
- Thiazole Linkers : Replacing the acetamido group with sulfonamide improves pharmacokinetics .
- Ester vs. Carboxylic Acid : The methyl ester increases cell permeability but can be hydrolyzed in vivo to the active acid form .
Q. Computational Tools :
- Molecular Docking (AutoDock Vina) : Predict binding affinity to targets like CYP3A4 or bacterial topoisomerases .
- QSAR Models : Use descriptors like logP and polar surface area to optimize bioavailability .
What strategies resolve discrepancies in NMR spectral data for derivatives of this compound?
Advanced
Common Issues :
- Tautomerism : Thiazole-proton shifts vary with solvent (e.g., DMSO vs. CDCl₃). Use deuterated solvents consistently .
- Impurity Peaks : Compare with synthesized intermediates to identify unreacted starting materials .
Case Study : A reported δ 8.3 ppm doublet for pyrazine protons shifted to δ 8.6 ppm in D₂O due to H-bonding .
How can computational chemistry predict the metabolic stability and toxicity of this compound?
Advanced
Methods :
- ADMET Prediction (SwissADME) : Estimate parameters like CYP450 inhibition and hERG channel binding .
- Molecular Dynamics Simulations : Analyze interactions with metabolic enzymes (e.g., cytochrome P450) .
- In Silico Toxicity (ProTox-II) : Predict hepatotoxicity and mutagenicity risks .
Validation : Cross-check predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .
What experimental controls are critical when assessing this compound’s mechanism of action in cellular assays?
Advanced
Essential Controls :
- Vehicle Control (DMSO) : Ensure solvent concentration ≤0.1% to avoid cytotoxicity .
- Positive Controls : Use known inhibitors (e.g., doxorubicin for apoptosis assays) .
- Off-Target Checks : Include compounds with structural similarities to rule out nonspecific effects .
Data Interpretation : Combine flow cytometry (apoptosis) and Western blotting (caspase-3 activation) for mechanistic clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
